4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde
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Overview
Description
4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that features both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base to form the thiazole ring. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid.
Reduction: 4-(Pyridin-2-yl)-1,3-thiazole-2-methanol.
Substitution: Halogenated derivatives like 4-(Pyridin-2-yl)-1,3-thiazole-2-bromide.
Scientific Research Applications
4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde is not fully elucidated. it is believed to interact with biological targets through its heterocyclic rings, which can form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Pyridin-2-yl)-1,3-thiazole-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a thiazole ring.
Uniqueness
4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both pyridine and thiazole rings, which confer distinct electronic and steric properties. These properties make it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
4-pyridin-2-yl-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-5-9-11-8(6-13-9)7-3-1-2-4-10-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWWZCLZWAVWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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